4,8-Dimethylnona-3,7-dien-2-yl butanoate
Description
Structure
3D Structure
Properties
CAS No. |
688007-29-6 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
4,8-dimethylnona-3,7-dien-2-yl butanoate |
InChI |
InChI=1S/C15H26O2/c1-6-8-15(16)17-14(5)11-13(4)10-7-9-12(2)3/h9,11,14H,6-8,10H2,1-5H3 |
InChI Key |
XMLKVYLREBKMFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C)C=C(C)CCC=C(C)C |
Origin of Product |
United States |
Biosynthetic Pathways of 4,8 Dimethylnona 3,7 Dien 2 Yl Butanoate
Precursor Identification and Metabolic Intermediates for 4,8-Dimethylnona-3,7-dien-2-yl butanoate
The formation of this compound is contingent on the availability of its two primary constituents: the C11 irregular terpenoid alcohol, 4,8-dimethylnona-3,7-dien-2-ol (B1494707), and the four-carbon carboxylic acid, butanoic acid (butyrate). The biosynthesis of the final ester is catalyzed by alcohol acyltransferases (AATs), which facilitate the condensation of an alcohol with an acyl-CoA. nih.gov These enzymes are known for their broad substrate specificity, enabling them to utilize a variety of alcohols and acyl-CoAs to produce a diverse array of esters. nih.govnih.gov In this case, an AAT would catalyze the reaction between 4,8-dimethylnona-3,7-dien-2-ol and butyryl-CoA, the activated form of butanoate.
The backbone of the 4,8-dimethylnona-3,7-dien-2-yl moiety is an acyclic monoterpenoid alcohol. foodb.ca Monoterpenes are C10 compounds biosynthetically derived from two isoprene (B109036) units. researchgate.net The fundamental building blocks for all terpenoids, including the nonadiene (B8540087) moiety, are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netmdpi.com
These five-carbon precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.com The condensation of IPP and DMAPP is catalyzed by geranyl pyrophosphate synthase (GPPS) to yield geranyl pyrophosphate (GPP), the direct precursor to all monoterpenes. mdpi.comeurekaselect.com
The formation of the specific C11 irregular terpenoid structure of 4,8-dimethylnona-3,7-dien-2-ol from the C10 GPP likely involves further modification by other enzymes. Terpene synthases (TPS) are a diverse family of enzymes that can convert GPP into a vast array of linear and cyclic monoterpenes. nih.gov Following the initial formation of the carbon skeleton, additional modifications such as oxidation, reduction, and acylation are common, often catalyzed by enzymes like cytochrome P450 monooxygenases (CYP450s) and alcohol dehydrogenases, to yield the final alcohol structure. nih.govnih.gov The immediate precursor to the ester is the alcohol, 4,8-dimethyl-3,7-nonadien-2-ol. ontosight.aithegoodscentscompany.com
| Compound | Abbreviation | Role in Pathway |
|---|---|---|
| Isopentenyl Pyrophosphate | IPP | C5 Isoprenoid Building Block |
| Dimethylallyl Pyrophosphate | DMAPP | C5 Isoprenoid Building Block |
| Geranyl Pyrophosphate | GPP | C10 Precursor to Monoterpenes |
| 4,8-Dimethylnona-3,7-dien-2-ol | - | Direct Alcohol Precursor to the Ester |
The butanoate portion of this compound is derived from the fatty acid biosynthesis pathway. This pathway initiates with the carboxylation of acetyl-CoA to malonyl-CoA. wikipedia.org Through a series of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex, the carbon chain is elongated by two carbons in each cycle.
The biosynthesis of butanoate specifically involves the formation of butyryl-CoA. wikipedia.org This process starts with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then reduced to 3-hydroxybutyryl-CoA. Subsequent dehydration yields crotonyl-CoA, and a final reduction step produces butyryl-CoA. wikipedia.org Butyryl-CoA serves as the activated form of butanoate for the esterification reaction. The conversion of butyryl-CoA to butanoate can be catalyzed by enzymes such as propionyl-CoA transferase. wikipedia.org However, for ester formation, alcohol acyltransferases directly utilize the high-energy thioester bond of butyryl-CoA. nih.govresearchgate.net
| Compound | Abbreviation | Role in Pathway |
|---|---|---|
| Acetyl-Coenzyme A | Acetyl-CoA | Initial Building Block |
| Malonyl-Coenzyme A | Malonyl-CoA | Two-Carbon Donor for Elongation |
| Acetoacetyl-Coenzyme A | Acetoacetyl-CoA | Intermediate in Butyryl-CoA Formation |
| Butyryl-Coenzyme A | Butyryl-CoA | Activated Form of Butanoate for Esterification |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,8-dimethylnona-3,7-dien-2-yl butanoate, and how can reaction conditions be optimized for yield?
- Methodology : Esterification via acid-catalyzed condensation of 4,8-dimethylnona-3,7-dien-2-ol with butanoic acid derivatives (e.g., acyl chlorides or anhydrides) is a common approach. Reaction optimization can include temperature control (60–100°C), solvent selection (e.g., dichloromethane or toluene), and catalyst choice (e.g., sulfuric acid or p-toluenesulfonic acid) to enhance yield . For stereochemical control, chiral catalysts or enzymatic methods (e.g., lipases) may be employed .
Q. How is the structural elucidation of this compound performed?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy for carbon-hydrogen backbone analysis (e.g., -NMR for olefinic protons and ester methyl groups). Infrared (IR) spectroscopy confirms the ester carbonyl stretch (~1740 cm). Mass spectrometry (MS) with electron ionization (EI) identifies molecular ions and fragmentation patterns. X-ray crystallography can resolve stereochemistry if crystalline derivatives are synthesized .
Q. What metabolic pathways interact with butanoate esters in biological systems?
- Methodology : In vitro assays using liver microsomes or cell cultures can track hydrolysis of the ester into butanoic acid and 4,8-dimethylnona-3,7-dien-2-ol. Metabolite profiling via LC-MS or GC-MS identifies downstream products (e.g., β-oxidation intermediates or conjugation with glutathione). Sensitivity analysis (e.g., global metabolic models) quantifies pathway dominance .
Advanced Research Questions
Q. How can kinetic modeling predict the oxidative stability of this compound under high-temperature conditions?
- Methodology : Develop a detailed kinetic mechanism using shock-tube or flow reactor experiments to measure ignition delay times and intermediate species (e.g., radicals, aldehydes). Computational tools like CHEMKIN integrate Arrhenius parameters for oxidation steps (e.g., H-abstraction from allylic positions). Validate models against experimental data from surrogate compounds like methyl butanoate .
Q. What analytical techniques resolve contradictions in reported bioactivity data for terpene-derived esters like this compound?
- Methodology : Use orthogonal methods:
- GC-MS with headspace sampling for volatile metabolite quantification .
- Chiral HPLC to isolate enantiomers and assess stereospecific bioactivity .
- Dose-response assays in relevant cell lines (e.g., cancer or microbial models) to confirm activity thresholds .
Q. How does the compound’s stereochemistry influence its interaction with lipid bilayers or enzyme active sites?
- Methodology : Molecular dynamics (MD) simulations with force fields (e.g., CHARMM) model membrane permeability. Docking studies (e.g., AutoDock Vina) predict binding affinities to enzymes like esterases or cytochrome P450 isoforms. Experimental validation via enantioselective synthesis and enzymatic hydrolysis assays .
Q. What strategies mitigate experimental artifacts in studies of this compound’s volatility or photodegradation?
- Methodology :
- Stability testing : Use dark storage conditions and inert atmospheres (N) to prevent oxidation.
- Headspace-free sample preparation (e.g., solid-phase microextraction) minimizes volatility losses.
- Ultra-high-performance liquid chromatography (UHPLC) with photodiode array detection identifies degradation products .
Q. How can isotopic labeling trace the compound’s fate in complex matrices (e.g., environmental or metabolic systems)?
- Methodology : Synthesize - or -labeled derivatives at key positions (e.g., ester carbonyl or methyl branches). Use isotope ratio mass spectrometry (IRMS) or tandem MS to track incorporation into metabolites or environmental breakdown products. Kinetic isotope effects (KIEs) can elucidate reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
